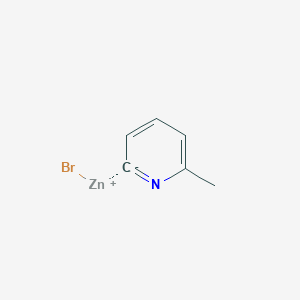

6-Methyl-2-pyridylzinc bromide

Description

Significance of Organozinc Reagents in Organic Synthesis

Organozinc reagents are valued for their ability to participate in C-C bond-forming reactions, which are fundamental in the creation of complex organic molecules. sigmaaldrich.comlookchem.com They are instrumental in the synthesis of pharmaceuticals, fragrances, and agrochemicals. acs.org A key advantage of organozinc reagents is their compatibility with a wide array of sensitive functional groups, such as nitriles, esters, amides, ethers, sulfides, and ketones. sigmaaldrich.com This tolerance allows for the construction of highly functionalized molecules without the need for extensive protecting group strategies. sigmaaldrich.com

Challenges and Advances in Pyridyl Organometallic Chemistry

The synthesis and application of pyridyl organometallic compounds present unique challenges due to the inherent properties of the pyridine (B92270) ring.

Pyridine is an electron-deficient heterocycle, which can make direct metallation and subsequent reactions challenging. acs.org This electron-deficient nature can lead to instability and poor reactivity in some organometallic species, particularly 2-pyridyl organometallics. researchgate.netnih.gov

The nitrogen atom in the pyridine ring can coordinate to the metal center of the organometallic reagent or the catalyst. mdpi.com This coordination can sometimes lead to the formation of stable, unreactive complexes, thereby inhibiting the desired cross-coupling reaction. researchgate.netnih.gov The propensity of the pyridyl-nitrogen to coordinate with metal centers can lead to the formation of various aggregates, including dimers and larger arrays. mdpi.comresearchgate.net

Historically, the synthesis of pyridyl organometallic reagents often involved harsh conditions or multi-step procedures. sigmaaldrich.com The development of methods for the direct preparation of pyridylzinc halides from the corresponding halopyridines and activated zinc has been a significant advancement. nih.gov This has made these valuable reagents more accessible for a wide range of applications. researchgate.net

Position of 6-Methyl-2-pyridylzinc Bromide within Pyridyl Organozinc Landscape

6-Methyl-2-pyridylzinc bromide is a specific and important example within the class of pyridyl organozinc reagents. nih.gov Its structure, featuring a methyl group at the 6-position of the pyridine ring, influences its reactivity and stability. smolecule.com This substitution can provide steric and electronic effects that modulate its behavior in cross-coupling reactions, making it a valuable and distinct building block in organic synthesis. smolecule.com

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

bromozinc(1+);6-methyl-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYQZIXEXOPBT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=N1.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparation Methodologies of 6 Methyl 2 Pyridylzinc Bromide

Direct Metalation Approaches

Direct metalation involves the direct reaction of a metallic species with the organic halide precursor. This is often a preferred route due to its operational simplicity.

The most common direct method for preparing pyridylzinc halides is the oxidative addition of zinc metal into the carbon-bromine bond of a bromopyridine. mdpi.com However, standard zinc dust is generally unreactive toward aryl and heteroaryl halides under mild conditions. researchgate.net Consequently, the use of highly activated zinc is essential for this transformation to proceed efficiently.

A convenient and practical synthetic route for the preparation of 2-pyridylzinc bromides, including 6-methyl-2-pyridylzinc bromide, utilizes Rieke zinc. thieme-connect.comthieme-connect.de Rieke zinc is a highly reactive form of metallic zinc prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium in the presence of a catalytic amount of an electron carrier like naphthalene. mdpi.com This process generates a finely divided, high-surface-area zinc powder with exceptional reactivity.

The direct insertion of this active zinc into the C-Br bond of various 2-bromopyridines proceeds readily, often at room temperature or with gentle heating. mdpi.comthieme-connect.com The oxidative addition of the active zinc to the carbon-bromine bond of 2-bromopyridine, for example, is completed within an hour at refluxing temperature in tetrahydrofuran (B95107) (THF) to yield the corresponding 2-pyridylzinc bromide. mdpi.com This methodology has been successfully applied to a range of substituted bromopyridines, including the synthesis of 6-methyl-2-pyridylzinc bromide. mdpi.com

The efficiency of the direct zinc insertion can be influenced by several factors, including the solvent, temperature, and the presence of additives. Tetrahydrofuran (THF) is the most commonly employed solvent for these reactions. mdpi.com While some reactions proceed at room temperature, others may require refluxing THF to achieve complete conversion within a reasonable timeframe. mdpi.com

To enhance the rate and efficiency of the oxidative addition, certain additives can be employed. Research on the synthesis of related 4-pyridylzinc bromides has shown that the presence of a catalytic amount of lithium chloride (LiCl) can significantly facilitate the reaction, allowing the insertion to be completed in as little as one hour at room temperature. koreascience.kr Other methods for activating zinc powder include the use of reagents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane. acs.org

Table 1: Selected Research Findings on Direct Zinc Insertion Conditions

| Precursor | Zinc Type | Solvent | Additive | Temperature | Time | Outcome | Citation |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | Active Zinc | THF | None | Reflux | 1 hour | Successful formation of 2-pyridylzinc bromide | mdpi.com |

| 3-Bromopyridine | Rieke Zinc | THF | None | Room Temp. | Rapid | Successful formation of 3-pyridylzinc bromide | thieme-connect.com |

| 4-Bromo-2-chloropyridine | Active Zinc | THF | 20 mol % LiCl | Room Temp. | 1 hour | Successful formation of 2-chloro-4-pyridylzinc bromide | koreascience.kr |

| 2-Bromo-6-methylpyridine (B113505) | Active Zinc | THF | - | - | - | Used to generate 6-methyl-2-pyridylzinc bromide (P5) for coupling reactions | mdpi.com |

Electrochemical methods represent a promising and environmentally conscious approach to synthesis. preprints.org The electrochemical synthesis of bipyridines has been achieved through the nickel-catalyzed electroreductive homocoupling of bromopyridines in an undivided cell that utilizes a sacrificial zinc or iron anode. preprints.orgmdpi.com In this process, an organozinc intermediate is effectively generated in situ. The reaction between 2,6-dichloropyridine (B45657) and 2-bromo-6-methylpyridine under these conditions yielded the corresponding terpyridine, demonstrating the formation and subsequent reaction of the organometallic species derived from 2-bromo-6-methylpyridine. preprints.orgmdpi.com

While this method focuses on the subsequent coupling reaction, it relies on the electrochemical generation of the reactive pyridyl-metal species at the anode. Furthermore, direct electrochemical methods have been explicitly reported for the preparation of related heteroarylzinc halides, such as 3-thienylzinc bromide, indicating the viability of this strategy for the direct synthesis of pyridylzinc reagents. mdpi.com

Direct Insertion of Activated Zinc into 2-Bromo-6-methylpyridine

Transmetalation Routes

Transmetalation is an alternative, indirect pathway to organozinc compounds. This strategy involves the initial formation of a more reactive organometallic reagent, typically an organolithium or organomagnesium compound, which is then reacted with a zinc salt to "transmetalate" or exchange the metal, yielding the desired organozinc product.

A common method for preparing 2-pyridyl organometallics involves the lithiation of a 2-halopyridine, followed by transmetalation with an appropriate metal halide. mdpi.comumich.edu This process for 6-methyl-2-pyridylzinc bromide would begin with a halogen-lithium exchange reaction. 2-Bromo-6-methylpyridine is treated with a strong organolithium base, such as n-butyllithium, at very low temperatures (cryogenic conditions) to prevent side reactions. mdpi.com This step generates a highly reactive 6-methyl-2-pyridyllithium intermediate.

Table 2: Comparison of Synthesis Methodologies

| Feature | Direct Insertion (Rieke Zinc) | Transmetalation (from Lithiated Precursor) |

|---|---|---|

| Starting Materials | 2-Bromo-6-methylpyridine, Activated Zinc | 2-Bromo-6-methylpyridine, Organolithium Reagent, Zinc Salt (e.g., ZnBr₂) |

| Number of Steps | One | Two |

| Reaction Conditions | Room temperature to refluxing THF mdpi.comthieme-connect.com | Cryogenic temperatures (e.g., -78 °C) required for lithiation mdpi.com |

| Key Advantages | Operational simplicity, milder conditions, avoids highly basic intermediates thieme-connect.com | Well-established for a variety of substrates |

| Key Limitations | Requires pre-activation of zinc researchgate.net | Requires cryogenic conditions, potential for side reactions, limited functional group tolerance mdpi.com |

Role of Stabilizing Additives in Transmetalation

The synthesis of organozinc reagents, such as 6-methyl-2-pyridylzinc bromide, often involves a crucial step known as transmetalation. This process can be significantly influenced by the presence of stabilizing additives, which play a multifaceted role in enhancing reaction efficiency and the stability of the resulting organometallic compounds.

One of the most common and effective additives is lithium chloride (LiCl). acs.orgnih.govresearchgate.netnsf.gov Its primary function is to facilitate the solubilization of organozinc intermediates that form on the surface of the zinc metal during the reaction. acs.orgnih.govresearchgate.netacs.org Without such additives, these intermediates can be poorly soluble, hindering further reaction and leading to lower yields. researchgate.net Fluorescence microscopy studies have shown that LiCl helps to remove these organic materials from the most reactive sites on the zinc surface, thereby re-exposing them for continued reaction. acs.org

The mechanism of LiCl's action involves breaking down the aggregated structures of the organozinc species. In solution, organozinc halides can exist in equilibrium between various aggregated and monomeric forms. LiCl interacts with these species to form more soluble and often more reactive "ate" complexes, such as RZnX·LiCl. nsf.govuni-muenchen.de This prevents the disproportionation of the organozinc reagent into less reactive diorganozinc (R₂Zn) and zinc halide (ZnX₂) species.

Beyond lithium chloride, other salts can also be employed to stabilize organozinc reagents. For instance, magnesium salts, often in the form of magnesium pivalate (B1233124) (Mg(OPiv)₂), have been shown to stabilize solid organozinc compounds, enhancing their resistance to air and moisture. uni-muenchen.destrath.ac.uk This stabilization is particularly valuable for the preparation and handling of solid-state organozinc reagents.

The choice of additive can have a discernible impact on the reaction's success, influencing both the rate of formation and the stability of the final product. The following table summarizes the observed effects of different additives on the synthesis of organozinc reagents.

| Additive | Primary Role | Observed Effects |

| Lithium Chloride (LiCl) | Solubilizing agent, "ate" complex formation | Increases solubility of organozinc intermediates acs.orgresearchgate.net, breaks up zinc salt clusters, prevents disproportionation, improves reaction rates and yields. mdpi.com |

| Magnesium Pivalate (Mg(OPiv)₂) | Stabilizing agent for solid reagents | Enhances air and moisture stability of isolated solid organozinc pivalates. uni-muenchen.destrath.ac.uk |

| Zinc Pivalate (Zn(OPiv)₂) | Precursor for stabilized reagents | Used in the preparation of solid, air-stable aryl and heteroaryl organozinc pivalates. orgsyn.orgorgsyn.org |

Solid-State Preparation Strategies for Enhanced Stability

While organozinc reagents are traditionally prepared and used as solutions in solvents like tetrahydrofuran (THF) smolecule.comsigmaaldrich.com, recent advancements have focused on the development of solid-state preparation methods to improve their stability, handling, and shelf-life. uni-muenchen.de The inherent instability of many organometallic compounds in solution, especially their sensitivity to air and moisture, presents significant challenges for storage and application. strath.ac.ukwikipedia.org

A key strategy in this area is the preparation of salt-stabilized solid organozinc reagents. uni-muenchen.de This often involves the use of pivalate (OPiv) as a counterion. For instance, aryl and heteroaryl zinc pivalates can be synthesized and isolated as air-stable solid powders. orgsyn.orgorgsyn.org The preparation can be achieved through methods such as a directed metalation using a suitable base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) followed by the addition of zinc pivalate (Zn(OPiv)₂), and subsequent solvent evaporation to yield the solid product. orgsyn.orgorgsyn.org

These solid reagents exhibit remarkable stability compared to their solution-phase counterparts. For example, certain heteroarylzinc pivalates have been shown to be air-stable with minimal loss of activity even after several hours of exposure to air. orgsyn.org This enhanced stability is attributed to the formation of a robust, often polymeric, solid-state structure where the organozinc species is protected from decomposition pathways that are more accessible in solution.

The following table compares the general characteristics of solid-state versus solution-prepared organozinc reagents, highlighting the advantages of solid-state preparation for stability.

| Characteristic | Solution-Prepared Reagents | Solid-State (Pivalate) Reagents |

| Physical State | Solution in an organic solvent (e.g., THF) | Amorphous or crystalline solid powder orgsyn.orgorgsyn.org |

| Air & Moisture Stability | Generally low, requires inert atmosphere wikipedia.org | Significantly enhanced, can be handled in air for short periods uni-muenchen.deorgsyn.org |

| Storage | Requires storage in sealed containers under inert gas, often at low temperatures. fishersci.com | Can be stored for extended periods at ambient temperature. researchgate.net |

| Handling | Requires syringe techniques and inert atmosphere gloveboxes. | Can be weighed and handled as a solid, simplifying dosage and reaction setup. orgsyn.org |

| Reactivity | High reactivity in solution. | Readily soluble in common organic solvents for subsequent reactions. orgsyn.org |

Reactivity and Mechanistic Investigations of 6 Methyl 2 Pyridylzinc Bromide in Carbon Carbon Bond Formation

Cross-Coupling Reactions

The formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the various methodologies developed, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. In this context, organozinc reagents, such as 6-methyl-2-pyridylzinc bromide, have garnered significant attention due to their unique reactivity, functional group tolerance, and stability. nih.gov This section delves into the reactivity of 6-methyl-2-pyridylzinc bromide in cross-coupling reactions, with a particular focus on Negishi and nickel-catalyzed transformations.

The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst, stands as a prominent method for C-C bond formation. researchgate.netrsc.org 6-Methyl-2-pyridylzinc bromide serves as an effective nucleophilic partner in these reactions, facilitating the introduction of the 6-methyl-2-pyridyl moiety onto a diverse range of molecular scaffolds. smolecule.com

Palladium catalysts are widely employed in Negishi cross-coupling reactions due to their high efficiency and broad substrate scope. nih.govresearchgate.net The coupling of 6-methyl-2-pyridylzinc bromide with various electrophiles, including aryl halides, pseudo-halides, heteroaryl halides, and acid chlorides, has been extensively investigated, demonstrating the versatility of this organozinc reagent.

Negishi Cross-Coupling Reactions

Palladium-Catalyzed Negishi Coupling with Various Electrophiles

Coupling with Aryl Halides and Pseudo-halides

The palladium-catalyzed Negishi coupling of 6-methyl-2-pyridylzinc bromide with aryl halides and pseudo-halides provides a direct route to 2-aryl-6-methylpyridine derivatives. These reactions typically proceed under mild conditions with high yields. researchgate.netmdpi.com The general transformation involves the reaction of 6-methyl-2-pyridylzinc bromide with an aryl halide (Ar-X, where X = I, Br, Cl) or a pseudo-halide (e.g., triflate) in the presence of a palladium catalyst. nih.gov A variety of palladium catalysts and ligands have been successfully employed, with the choice often depending on the specific substrates and desired reaction conditions. For instance, the use of Pd(PPh₃)₄ has been shown to be effective for the coupling of 2-pyridylzinc reagents with a range of electrophiles, tolerating functional groups such as halides, amines, and alcohols. nih.govresearchgate.net

Research has demonstrated the successful coupling of 6-methyl-2-pyridylzinc bromide with various functionalized aryl halides. mdpi.com The reaction tolerates both electron-donating and electron-withdrawing groups on the aryl halide, highlighting the robustness of this methodology.

Interactive Table: Palladium-Catalyzed Negishi Coupling of 6-Methyl-2-pyridylzinc Bromide with Aryl Halides

| Electrophile (Aryl Halide) | Catalyst System | Product | Yield (%) | Reference |

| 4-Iodoaniline | Pd(PPh₃)₄ | 2-(4-Aminophenyl)-6-methylpyridine | Good | nih.gov |

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-(2-Cyanophenyl)-6-methylpyridine | High | nih.gov |

| 2-Bromoanisole | Pd(OAc)₂ / CPhos | 2-(2-Methoxyphenyl)-6-methylpyridine | High | nih.gov |

Coupling with Heteroaryl Halides (e.g., Thiophenes, Thiazoles, Quinolines)

The scope of the palladium-catalyzed Negishi coupling extends to the use of heteroaryl halides as electrophiles, enabling the synthesis of biheteroaryl compounds. researchgate.net The coupling of 6-methyl-2-pyridylzinc bromide with heteroaryl halides such as bromothiophenes, bromothiazoles, and bromoquinolines has been successfully achieved. mdpi.comnih.govresearchgate.net These reactions provide access to a diverse array of heterocyclic structures, which are prevalent in pharmaceuticals and materials science. rug.nl

For instance, the reaction of 4-methyl-2-pyridylzinc bromide with 2-bromothiazole (B21250) and 2-bromoquinoline (B184079) required a slightly longer reaction time to achieve completion. nih.govresearchgate.net Selective C-C bond formation has also been observed in reactions with dihalogenated heterocycles. For example, the coupling with 2-bromo-3-hexyl-5-iodothiophene (B174538) occurs selectively at the more reactive carbon-iodine bond. nih.govthieme-connect.de Similarly, in the reaction with 2-bromo-5-chlorothiophene, the coupling takes place at the carbon-bromine bond. nih.govthieme-connect.de

Interactive Table: Palladium-Catalyzed Negishi Coupling of 6-Methyl-2-pyridylzinc Bromide with Heteroaryl Halides

| Electrophile (Heteroaryl Halide) | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromothiazole | Pd(PPh₃)₄ | 2-(6-Methylpyridin-2-yl)thiazole | Moderate | nih.govresearchgate.net |

| 2-Bromoquinoline | Pd(PPh₃)₄ | 2-(6-Methylpyridin-2-yl)quinoline | Moderate | nih.govresearchgate.net |

| 2-Bromo-3-hexyl-5-iodothiophene | Pd(PPh₃)₄ | 2-Bromo-5-(6-methylpyridin-2-yl)-3-hexylthiophene | Moderate | nih.govthieme-connect.de |

| 2-Bromo-5-chlorothiophene | Pd(PPh₃)₄ | 2-Chloro-5-(6-methylpyridin-2-yl)thiophene | Moderate | nih.govthieme-connect.de |

Coupling with Acid Chlorides for Ketone Synthesis (Transition Metal-Free and Catalyzed)

The reaction of 6-methyl-2-pyridylzinc bromide with acid chlorides offers a direct pathway to the synthesis of pyridyl ketones. Notably, these acylation reactions can often be performed without the need for a transition metal catalyst, proceeding under mild conditions. researchgate.netmdpi.com This catalyst-free approach is a significant advantage, reducing cost and potential metal contamination in the final product.

The coupling of 2-pyridylzinc bromide with various benzoyl chlorides, including those with electron-donating and electron-withdrawing substituents, has been shown to produce the corresponding ketones in moderate yields. mdpi.com This methodology has also been successfully applied to the synthesis of ketones from chloronicotinoyl chlorides and alkyl carbonyl chlorides. mdpi.com

While transition-metal-free conditions are often effective, catalyzed versions of this reaction also exist. smolecule.com

Interactive Table: Coupling of 2-Pyridylzinc Bromides with Acid Chlorides

| Organozinc Reagent | Acid Chloride | Conditions | Product | Yield (%) | Reference |

| 2-Pyridylzinc bromide | 4-Chlorobenzoyl chloride | THF, rt | (4-Chlorophenyl)(pyridin-2-yl)methanone | Moderate | mdpi.com |

| 2-Pyridylzinc bromide | 4-Nitrobenzoyl chloride | THF, rt | (4-Nitrophenyl)(pyridin-2-yl)methanone | Moderate | mdpi.com |

| 2-Pyridylzinc bromide | 4-Methylbenzoyl chloride | THF, rt | (p-Tolyl)(pyridin-2-yl)methanone | Moderate | mdpi.com |

| 2-Pyridylzinc bromide | 2-Chloronicotinoyl chloride | THF, rt | (2-Chloropyridin-3-yl)(pyridin-2-yl)methanone | Moderate | mdpi.comthieme-connect.de |

While palladium catalysts are more commonly used, nickel catalysts also play a crucial role in promoting cross-coupling reactions involving 6-methyl-2-pyridylzinc bromide. researchgate.netrsc.org Nickel catalysts can offer different reactivity and selectivity profiles compared to their palladium counterparts and are often a more cost-effective option. rug.nl

Nickel-catalyzed Negishi couplings have been successfully employed for the formation of C-C bonds between 6-methyl-2-pyridylzinc bromide and various organic halides. rsc.orgacs.org These reactions have proven to be valuable for the synthesis of a range of substituted pyridines. The choice of ligand is critical in these reactions, influencing the catalyst's activity and stability. rug.nl For instance, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) has been used as a catalyst in related systems. nih.gov

It is important to note that nickel catalysts can be more sensitive than palladium systems and may not be compatible with certain functional groups, such as nitro groups, due to potential redox reactions. rug.nl

Nickel-Catalyzed Cross-Coupling Reactions

Selective Cleavage of C-O Bonds in Aryl 2-Pyridyl Ethers

The selective cleavage of traditionally inert C–O bonds in aryl 2-pyridyl ethers represents a significant challenge in organic synthesis. Research has demonstrated that 6-methyl-2-pyridylzinc bromide can participate in nickel-catalyzed cross-coupling reactions to achieve this transformation. For instance, the reaction of 2-(p-tolyloxy)pyridine with 6-methyl-2-pyridylzinc bromide in the presence of a nickel catalyst and a specific phosphine (B1218219) ligand has been shown to yield the corresponding cross-coupled product, 6-methyl-2-(p-tolyl)pyridine. This reaction highlights the ability of the organozinc reagent to act as a potent nucleophile in activating and cleaving the C(aryl)-O bond, a process that is often difficult to achieve with other organometallic reagents. The success of this reaction is highly dependent on the choice of the nickel catalyst and the supporting ligand, which are crucial for facilitating the oxidative addition of the nickel to the C-O bond.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions provide a cost-effective and efficient alternative to palladium-catalyzed systems for certain transformations involving 6-methyl-2-pyridylzinc bromide. These reactions are particularly useful for the formation of C-C bonds with various electrophiles.

Asymmetric Conjugate Addition Reactions

While specific studies focusing exclusively on 6-methyl-2-pyridylzinc bromide in copper-catalyzed asymmetric conjugate addition reactions are not extensively detailed in the provided context, the general reactivity of organozinc reagents in such transformations is well-established. These reactions typically involve the addition of the organozinc reagent to an α,β-unsaturated carbonyl compound in the presence of a chiral copper catalyst. The formation of a new carbon-carbon bond at the β-position of the carbonyl compound proceeds with high enantioselectivity, dictated by the chiral environment provided by the ligand coordinated to the copper center. The 6-methyl group on the pyridyl ring of the zinc reagent can influence the steric interactions during the reaction, potentially affecting both the reactivity and the stereochemical outcome. The development of highly effective chiral ligands is paramount for achieving high enantiomeric excesses in these reactions.

Substrate Scope and Functional Group Tolerance in Cross-Coupling

The utility of 6-methyl-2-pyridylzinc bromide in organic synthesis is significantly enhanced by its compatibility with a wide range of substrates and functional groups in cross-coupling reactions. researchgate.netdiva-portal.orgbeilstein-journals.orgnih.gov

Effects of Substituents on Pyridylzinc Bromide Reactivity

The presence and position of substituents on the pyridylzinc bromide reagent can exert significant electronic and steric effects on its reactivity. mdpi.comsmolecule.com In a study comparing the reactivity of various substituted 2-pyridylzinc bromides, it was observed that 6-methyl-2-pyridylzinc bromide provided moderate yields in palladium-catalyzed cross-coupling reactions with aryl halides. mdpi.com This suggests that the methyl group at the 6-position, adjacent to the zinc-bearing carbon, introduces steric hindrance that can modulate the rate and efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. smolecule.com

For instance, in a comparative study, the reaction of different pyridylzinc bromides with 4-iodobenzonitrile (B145841) showed that while 2-pyridylzinc bromide gave a good yield, the yield with 6-methyl-2-pyridylzinc bromide was moderate. mdpi.com This difference can be attributed to the steric bulk of the methyl group hindering the approach of the organozinc reagent to the palladium center.

| Pyridylzinc Bromide | Electrophile | Catalyst | Yield (%) |

| 2-Pyridylzinc bromide | 4-Iodobenzonitrile | Pd(PPh₃)₄ | 75 |

| 6-Methyl-2-pyridylzinc bromide | 4-Iodobenzonitrile | Pd(PPh₃)₄ | 62 |

| 4-Methyl-2-pyridylzinc bromide | 4-Iodobenzonitrile | Pd(PPh₃)₄ | 78 |

This table presents a comparative view of the reactivity of different pyridylzinc bromides.

Compatibility with Various Electrophilic Partners

6-Methyl-2-pyridylzinc bromide has demonstrated compatibility with a diverse array of electrophilic partners in cross-coupling reactions. These include aryl, heteroaryl, and vinyl halides, as well as acid chlorides. The functional group tolerance is a key feature of these reactions, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.

The reagent can be effectively coupled with various bromo- and chloro-pyridines, showcasing its utility in the synthesis of bipyridine derivatives. rug.nl Furthermore, it reacts with acid chlorides, often without the need for a transition metal catalyst, to produce the corresponding ketones in moderate yields. mdpi.comsmolecule.com This highlights the inherent nucleophilicity of the organozinc compound.

The following table summarizes the coupling of 6-methyl-2-pyridylzinc bromide with different electrophiles:

| Electrophile | Catalyst/Conditions | Product | Yield (%) |

| 2-Bromopyridine | Pd(PPh₃)₄, THF, rt | 6-Methyl-2,2'-bipyridine (B1582009) | 71 researchgate.net |

| 4-Chlorobenzoyl chloride | THF, rt | (4-Chlorophenyl)(6-methylpyridin-2-yl)methanone | 58 mdpi.com |

| 2-Bromo-5-chlorothiophene | Pd(PPh₃)₄, THF, rt | 2-(5-Chloro-2-thienyl)-6-methylpyridine | 65 researchgate.net |

This table illustrates the versatility of 6-methyl-2-pyridylzinc bromide in coupling with various electrophilic partners.

Direct Functionalization of Pyridine (B92270) Rings

The direct functionalization of pyridine rings using organometallic reagents is a powerful strategy for the synthesis of substituted pyridines. While the primary focus of the provided information is on the reactions of pre-formed 6-methyl-2-pyridylzinc bromide, the synthesis of this reagent itself represents a direct functionalization of the pyridine ring. The direct insertion of activated zinc into the carbon-bromine bond of 2-bromo-6-methylpyridine (B113505) is a common method for its preparation. nih.gov

Furthermore, the concept of direct C-H functionalization of pyridine rings using zinc bases is an emerging area. For instance, the use of sterically hindered zinc amide bases, such as TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), allows for the direct deprotonation (zincation) of pyridine and its derivatives at specific positions. uni-muenchen.de While not directly involving 6-methyl-2-pyridylzinc bromide as a reagent, this methodology provides a pathway to generate pyridylzinc species in situ, which can then undergo cross-coupling reactions. This approach avoids the pre-functionalization of the pyridine ring with a halogen, offering a more atom-economical route to substituted pyridines. beilstein-journals.org

Lewis Acid-Mediated Addition to Activated Pyridines

The reactivity of pyridyl organometallic reagents can be significantly influenced by the presence of Lewis acids. In the context of additions to pyridine rings, a Lewis acid can coordinate to the nitrogen atom of the pyridine substrate, thereby activating it towards nucleophilic attack. A notable strategy involves the use of a combination of a sterically hindered metal amide base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), and a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). uni-muenchen.de This combination generates a highly reactive magnesium 2-pyridyl trifluoroborate intermediate in situ. uni-muenchen.de This species can then readily participate in addition reactions.

While the reactivity of many pyridyl organometallics towards electrophiles like aldehydes can be low, requiring transition metal catalysis, the in situ generated magnesium 2-pyridyl trifluoroborates have demonstrated the ability to react with various aldehydes and activated ketones without the need for a catalyst. uni-muenchen.de For instance, the reaction of pyridine with the TMPMgCl·LiCl and BF₃·OEt₂ system, followed by the addition of 4-cyanobenzaldehyde, yields the corresponding pyridyl alcohol. uni-muenchen.de

Regioselectivity (e.g., C-4 Functionalization)

The regiochemical outcome of the functionalization of pyridines is a critical aspect of their synthesis. While functionalization at the C-2 position is common due to the electronic influence of the nitrogen atom, achieving functionalization at positions remote to the nitrogen, such as C-4, presents a significant challenge. researchgate.net

A successful strategy to achieve C-4 functionalization involves overriding the inherent directing effect of the ring nitrogen. One such method employs a strong, non-nucleophilic base like n-butylsodium to deprotonate pyridine regioselectively at the C-4 position. Subsequent transmetalation of the resulting 4-sodiopyridine intermediate with zinc chloride generates a 4-pyridylzinc species. researchgate.net This organozinc reagent can then be used in various cross-coupling reactions. researchgate.net

Investigations using rapid injection NMR have shed light on the mechanistic pathways leading to this C-4 selectivity. It has been determined that for 2,6-disubstituted pyridines, the C-4 proton can be removed directly. For unsubstituted pyridine, the C-4 selectivity arises from an intermolecular exchange of metalation sites, proceeding through a thermodynamically controlled pathway to favor the C-4 metalated species. researchgate.net This approach allows for the late-stage installation of 4-pyridyl fragments into complex molecules. researchgate.net

Oxidative Rearomatization Steps

The nucleophilic addition of an organometallic reagent, such as an organozinc compound, to a pyridine ring results in the formation of a non-aromatic dihydropyridine (B1217469) intermediate. To restore the aromaticity of the pyridine ring, a subsequent oxidation step is required. This process is known as oxidative rearomatization.

C-H Functionalization Strategies Involving Pyridyl Organozinc Species

Direct C-H functionalization represents a powerful and atom-economical approach for the synthesis of substituted pyridines, bypassing the need for pre-functionalized starting materials like halopyridines. These strategies often involve the in situ formation of a pyridyl organozinc species from a C-H bond.

Regioselective Metalation and Subsequent Trapping

A primary method for C-H functionalization is directed ortho-metalation, where a directing group on the pyridine ring guides a strong base to deprotonate a specific adjacent C-H bond. The development of sterically hindered magnesium and zinc amide bases, often in combination with lithium chloride (e.g., TMPMgCl·LiCl and TMPZnCl·LiCl), has been pivotal in this area. thieme-connect.deresearchgate.net These kinetically active bases can regioselectively deprotonate various functionalized pyridines under mild conditions. thieme-connect.de

The resulting organomagnesium or organozinc species is often generated in situ and can be "trapped" by reacting it with an electrophile. rsc.org Alternatively, a lithiation can be performed first using a base like TMPLi, followed by transmetalation with a zinc salt such as ZnCl₂ to generate the more stable pyridylzinc reagent. uni-muenchen.de The regioselectivity of the metalation can be highly dependent on the base used and the presence of additives. For example, the metalation of pyrazolo[1,5-a]pyridine (B1195680) can be directed to either the C-2 or C-7 position solely by the absence or presence of BF₃·OEt₂. rsc.org

| Substrate | Directing Group | Base/Reagent System | Position of Metalation | Reference |

|---|---|---|---|---|

| Pyridine | None (Thermodynamic Control) | n-Butylsodium / ZnCl₂ | C-4 | researchgate.net |

| 2-Chloropyridine | -Cl | TMPMgCl·LiCl | C-3 | thieme-connect.de |

| 4-Carboethoxy-2,6-dichloropyridine | -CO₂Et | TMP₂Mg·2LiCl | C-3 | beilstein-journals.org |

| Pyrazolo[1,5-a]pyridine | Fused Ring | TMPMgCl·LiCl + BF₃·OEt₂ | C-7 | rsc.org |

Radical-Mediated C-H Functionalization

An alternative to ionic C-H activation involves radical-mediated pathways. These methods offer complementary reactivity and can be effective for functionalizing specific positions on the heterocyclic ring. One such approach describes the C-H functionalization of 3,6-dichloropyridazine, a related diazine, using a radical-mediated process. nih.gov

This transformation employs a system consisting of primary alcohols, tert-butyl hydroperoxide (t-BuOOH), and titanium(III) chloride (TiCl₃) to generate alkoxy pyridazines. nih.gov The reaction is initiated by the generation of radicals which then attack the electron-deficient heterocyclic ring. This type of transformation highlights the potential for radical-based methods to create new C-C or C-heteroatom bonds at positions that may be difficult to access through traditional ionic pathways. nih.gov

Other Carbon-Carbon Bond Forming Reactions

6-Methyl-2-pyridylzinc bromide is a versatile building block in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures. The stability of this organozinc reagent makes it a valuable partner in couplings where related organometallics, like Grignard or boronic acid reagents, may be less stable or reactive. researchgate.netnih.gov

Prominent applications include the Negishi, Suzuki-Miyaura, and Sonogashira couplings. smolecule.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. 6-Methyl-2-pyridylzinc bromide serves as the nucleophilic coupling partner, enabling the introduction of the 6-methyl-2-pyridyl moiety onto various alkyl, vinyl, or aryl frameworks. researchgate.netsmolecule.com

Suzuki-Miyaura Coupling: In this reaction, the organozinc compound can be considered a partner to an organoboron compound, coupling with an aryl or vinyl halide. 6-Methyl-2-pyridylzinc bromide acts as the aryl component, providing a reliable method to form biaryl structures containing the 6-methyl-2-pyridyl unit. smolecule.com

Sonogashira Coupling: This coupling creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. Here, 6-Methyl-2-pyridylzinc bromide can serve as the aryl component, leading to the formation of 2-alkynyl-6-methylpyridine derivatives. smolecule.com

These reactions have been successfully employed to couple 2-pyridylzinc bromides with a range of functionalized aryl and heteroaryl halides, demonstrating broad substrate scope and functional group tolerance. mdpi.comresearchgate.net

| Pyridylzinc Reagent | Coupling Partner | Reaction Type | Catalyst | Product Class | Reference |

|---|---|---|---|---|---|

| 2-Pyridylzinc bromide | Benzoyl chlorides | Acylation (Catalyst-free) | None | 2-Acylpyridines | mdpi.com |

| 4-Methyl-2-pyridylzinc bromide | 2-Bromothiazole | Negishi Coupling | Pd[P(Ph)₃]₄ | 2-(Thiazol-2-yl)pyridine derivative | mdpi.comresearchgate.net |

| 4-Methyl-2-pyridylzinc bromide | 2-Bromoquinoline | Negishi Coupling | Pd[P(Ph)₃]₄ | 2-(Quinolin-2-yl)pyridine derivative | mdpi.comresearchgate.net |

| 2-Pyridylzinc bromide | 2,5-Dibromothiophene | Negishi Coupling | Pd(OAc)₂/dppf | 2,5-Bis(pyridin-2-yl)thiophene | mdpi.com |

| Various 2-pyridylzinc bromides | Various bromopyridines | Negishi Coupling | Pd[P(Ph)₃]₄ | Unsymmetrical 2,2'-Bipyridines | mdpi.com |

Catalytic Systems and Ligand Design for Reactions Involving 6 Methyl 2 Pyridylzinc Bromide

Palladium Catalysts

Palladium catalysis is a cornerstone of C-C bond formation, and its application in reactions with 6-methyl-2-pyridylzinc bromide is well-established. The efficacy of these transformations hinges on the ligand sphere around the palladium center, which modulates the catalyst's reactivity, stability, and selectivity.

Phosphine (B1218219) ligands are among the most crucial components in palladium-catalyzed cross-coupling reactions. gessnergroup.com The choice of phosphine influences key steps in the catalytic cycle, such as oxidative addition and reductive elimination. fishersci.ca For substrates like 6-methyl-2-pyridylzinc bromide, both electron-rich, bulky alkylphosphines and sterically demanding biaryl phosphines have proven effective.

Triphenylphosphine (PPh3): As a widely available and versatile ligand, PPh3 is often used in palladium-catalyzed reactions. In the context of intramolecular C–H arylation of pyridine (B92270) derivatives, catalysts employing PPh3 have shown to improve reaction yields significantly compared to ligandless systems. beilstein-archives.org

Tricyclohexylphosphine (PCy3): This is a bulky and electron-rich alkylphosphine ligand. Its large cone angle (170°) and strong σ-donating ability facilitate oxidative addition and promote efficient reductive elimination. fishersci.ca For certain pyridine derivatives, PCy3 has been identified as the optimal ligand, leading to superior yields in intramolecular C-H arylation reactions. beilstein-archives.org

X-Phos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): X-Phos belongs to the class of dialkylbiaryl phosphines, which are known for their high activity in a range of cross-coupling reactions. nih.govresearchgate.net These ligands are particularly effective for coupling challenging substrates. nih.gov The bulkiness of X-Phos is a key feature that promotes the formation of the active monoligated Pd(0) species, which is crucial for catalytic activity. nih.govresearchgate.net

The table below summarizes the properties of these common phosphine ligands.

| Ligand | Abbreviation | Type | Key Features |

| Triphenylphosphine | PPh3 | Arylphosphine | Readily available, moderately bulky. fishersci.cabeilstein-archives.org |

| Tricyclohexylphosphine | PCy3 | Alkylphosphine | Bulky, electron-rich, strong σ-donor. fishersci.cabeilstein-archives.org |

| 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl | X-Phos | Dialkylbiaryl phosphine | Very bulky, promotes monoligation, high activity. nih.govresearchgate.net |

In palladium catalysis, NHC ligands have been shown to promote high catalytic activity. fishersci.ca The simultaneous presence of both a phosphine and an NHC ligand on a palladium center can lead to complexes with unique reactivity, sometimes providing superior results in catalytic applications compared to complexes with two phosphine ligands. unipd.it The strong Pd-NHC bond often results in robust catalysts capable of facilitating difficult coupling reactions.

To improve the reliability and reproducibility of palladium-catalyzed reactions, well-defined precatalysts are often preferred over systems where the active catalyst is generated in situ. Precatalysts are stable Pd(II) complexes that are readily activated under the reaction conditions to generate the catalytically active Pd(0) species. nih.gov

One successful strategy involves the use of palladacycle-based precatalysts. nih.gov For instance, replacing a chloride ligand with a more labile methanesulfonate (B1217627) (mesylate) group has led to a class of precatalysts with improved solution stability that can be prepared from a wider range of phosphine ligands. nih.gov These precatalysts, based on a 2-aminobiphenyl (B1664054) scaffold, can be activated under mild conditions. nih.gov

Another important class is the L₂PdCl₂ type, such as trans-dichlorobis(XPhos)palladium(II). nih.govresearchgate.net This air- and moisture-stable complex can be easily prepared and serves as an efficient precatalyst for Suzuki-Miyaura couplings. nih.gov Its activation involves reduction from Pd(II) to the active Pd(0) species, a process that can be influenced by the base and other reaction components. nih.govresearchgate.net Similarly, Pd–PEPPSI–NHC precatalysts represent a widely used class of NHC-based systems. researchgate.net

The design of precatalysts focuses on:

Stability: Air and moisture stability for ease of handling.

Ease of Activation: Efficient and clean conversion to the active Pd(0) catalyst under mild reaction conditions.

Ligand Scope: Compatibility with a broad range of ligands to tune reactivity.

Nickel Catalysts

Nickel catalysts offer a more economical and sustainable alternative to palladium for cross-coupling reactions. Nickel, being a first-row transition metal, exhibits distinct reactivity patterns. In cross-electrophile coupling reactions, Ni(II) precatalysts like NiBr₂ are often used in conjunction with a reducing agent, such as manganese, to generate the active Ni(0) species. nih.gov

The catalytic cycle is believed to begin with the reduction of the Ni(II) precatalyst to a Ni(0) species. This is followed by oxidative addition to an aryl halide, forming an aryl-Ni(II) intermediate. Subsequent steps involve reaction with an alkyl radical and reductive elimination to yield the cross-coupled product and regenerate a Ni(I) or Ni(II) species, which re-enters the catalytic cycle after reduction. nih.gov The choice of ligand is critical for success, with bidentate nitrogen-based ligands often showing excellent performance. For example, ligands with electron-withdrawing groups on the pyridine ring can enhance catalytic efficiency. nih.gov The metal and ligand are typically indispensable for the reaction to proceed. nih.gov

Copper Catalysts and Their Role in Reactivity and Selectivity

Copper catalysts present another valuable platform for reactions involving pyridyl-containing substrates. The interaction between the pyridine nitrogen and the copper center is a key consideration in these systems.

A study on copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands provides significant insight. nih.gov The presence of the methyl group at the 6-position of the pyridine ring introduces considerable steric hindrance. This steric bulk forces a distorted coordination geometry around the Cu(II) center—either square-pyramidal or trigonal-bipyramidal—instead of the typical octahedral geometry observed when the methyl group is absent or in a different position. nih.gov This distortion directly impacts the reactivity and selectivity of the catalyst by controlling which species can access the metal's coordination sphere.

The inherent ability of the nitrogen atom in 6-methyl-2-pyridylzinc bromide to coordinate to a metal center can lead to catalyst inhibition or unproductive pathways. Effective catalytic system design must mitigate this issue.

The steric hindrance provided by the 6-methyl group is a crucial, built-in feature that helps prevent unproductive coordination. Research has shown that this steric effect can physically block or destabilize certain coordination modes. nih.gov For example, in the aforementioned copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide, the steric hindrance from the 6-methyl group was significant enough to prevent larger anions, like nitrate (B79036) and perchlorate, from entering the primary coordination sphere of the copper ion. nih.gov In contrast, the smaller bromide anion could coordinate directly to the metal. nih.gov This demonstrates how the substitution pattern on the pyridine ring itself can be a powerful tool to control coordination, prevent the formation of overly stable and unreactive catalyst-substrate complexes, and thereby maintain catalytic activity.

Compound Index

Other Transition Metal Catalysts (e.g., Cobalt)

While palladium and nickel have historically dominated the landscape of catalysts for cross-coupling reactions involving organozinc reagents, there is a growing interest in employing more earth-abundant and economical first-row transition metals, such as cobalt. princeton.edu Cobalt-based catalytic systems have demonstrated considerable efficacy in various cross-coupling reactions, offering a viable alternative to their precious metal counterparts. researchgate.net

Research into cobalt-catalyzed Negishi cross-coupling reactions has shown that cobalt salts can effectively replace more expensive catalysts. researchgate.net These reactions have expanded the scope of functionalized compounds that can be synthesized, tolerating a wide array of sensitive functional groups. researchgate.net For instance, a catalytic system comprising CoCl₂·2LiCl has been successfully used for the cross-coupling of N-heterocyclic chlorides and bromides with arylzinc reagents, achieving full conversion at room temperature within a few hours. dntb.gov.ua

The mechanism of cobalt-catalyzed cross-coupling reactions can vary depending on the specific reaction partners. researchgate.net In some cases, the process is believed to involve cobalt(0) species that undergo single electron transfer (SET) and reductive elimination to form the desired carbon-carbon bond. organic-chemistry.org This approach has been successfully applied to the cross-coupling of aryl halides with alkyl halides, a process that avoids the pre-formation of stoichiometric amounts of organometallic reagents. organic-chemistry.org

Furthermore, cobalt catalysts have been utilized in coupling reactions involving pyridine-derived organometallic reagents. A notable example is the cobalt-catalyzed coupling of pyridine phosphonium (B103445) salts with alkylzinc reagents, which is effective for the late-stage functionalization of complex molecules. nih.gov This method highlights the utility of cobalt in facilitating C(sp²)–C(sp³) bond formation involving pyridine rings. nih.gov

The following table summarizes representative cobalt-catalyzed cross-coupling reactions relevant to pyridylzinc reagents.

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| CoCl₂·2LiCl / HCO₂Na | N-heterocyclic halides and arylzinc reagents | Mild reaction conditions (25 °C), rapid conversion. | dntb.gov.ua |

| CoCl₂ / Me₄-DACH | Aryl halides and alkyl halides | Avoids pre-formation of Grignard reagents, high selectivity. | organic-chemistry.org |

| Co(acac)₃ / Ligand | Pyridine phosphonium salts and alkylzinc reagents | Applicable to late-stage functionalization of complex molecules. | nih.gov |

Catalyst-Free Methodologies

In the pursuit of more sustainable and cost-effective synthetic protocols, there has been a growing interest in developing catalyst-free cross-coupling reactions. rsc.org These methods circumvent the need for transition metal catalysts, thereby avoiding issues related to catalyst cost, toxicity, and product contamination with metallic residues. While the direct catalyst-free reaction of 6-methyl-2-pyridylzinc bromide is not extensively documented, the principles of catalyst-free C-C bond formation offer a promising area of investigation.

One of the key challenges in catalyst-free cross-coupling is the inherent stability of the carbon-halogen bond in the electrophilic partner, which typically requires a catalyst for activation. ifmo.ru However, certain substrates, particularly those with inherent reactivity, can undergo coupling reactions under thermal or photochemical conditions without a metal catalyst.

Research in the broader field of metal-free cross-coupling has demonstrated the feasibility of forming C-C bonds through various activation strategies. preprints.org These can include the use of strong bases, radical initiators, or highly reactive coupling partners. For organozinc reagents, the focus has largely been on improving the efficiency of catalyzed reactions. However, the development of solid, moderately air-stable 2-pyridylzinc reagents that can be handled on the benchtop opens up possibilities for exploring their reactivity under catalyst-free conditions. organic-chemistry.org

It is important to distinguish between truly "catalyst-free" and "ligand-free" reactions. Ligand-free systems still employ a transition metal catalyst, but without the addition of specialized, often expensive, phosphine or N-heterocyclic carbene ligands. rsc.orgmdpi.com These ligand-free approaches are a step towards greener chemistry and have been successfully applied to various cross-coupling reactions. rsc.org

The exploration of catalyst-free methodologies for reactions involving 6-methyl-2-pyridylzinc bromide represents a frontier in cross-coupling chemistry. Future research may focus on activating the coupling partners through non-metallic means, potentially involving photoredox catalysis or the use of specific solvents or additives to promote the desired bond formation.

| Methodology | General Principle | Potential Applicability to 6-Methyl-2-pyridylzinc Bromide | Reference |

|---|---|---|---|

| Thermal/Photochemical Activation | Use of heat or light to induce bond formation without a catalyst. | May be feasible with highly activated electrophiles. | preprints.org |

| Base-Mediated Coupling | Utilization of strong bases to promote the reaction. | Could be explored, though may be limited by substrate compatibility. | preprints.org |

| Ligand-Free Catalysis | Employs a transition metal catalyst without external ligands. | Represents a more sustainable version of catalyzed cross-coupling. | rsc.orgmdpi.com |

Theoretical and Computational Studies on 6 Methyl 2 Pyridylzinc Bromide Reactivity

Computational Analysis of Reaction Mechanisms

The catalytic cycle of a Negishi cross-coupling reaction involving 6-Methyl-2-pyridylzinc bromide and an organic halide (Ar-X) with a palladium catalyst can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination. Computational studies provide detailed energy profiles and transition state geometries for each of these steps.

The first step in the catalytic cycle is the oxidative addition of an aryl halide to a low-valent palladium(0) complex. DFT calculations have been instrumental in exploring the potential mechanisms for this process. For aryl halides, two primary pathways are generally considered: a concerted three-centered mechanism and a nucleophilic displacement (SNAr-type) mechanism. nih.gov

Computational studies on the oxidative addition of various aryl halides to Pd(0) complexes reveal that the preferred pathway is dependent on the nature of the halide, the aryl group, and the supporting ligands on the palladium center. nih.govchemrxiv.org For 2-halopyridines, the nitrogen atom can play a significant role in modulating the electronic properties of the C-X bond, potentially influencing the reaction mechanism. While specific DFT studies on the oxidative addition involving the electrophilic partner in a reaction with 6-Methyl-2-pyridylzinc bromide are not extensively available in the provided results, general principles from related systems can be applied.

| Pathway | Description | Key Computational Insights |

|---|---|---|

| Concerted | The C-X bond of the aryl halide adds across the Pd(0) center in a single step through a three-membered transition state. | Often favored for aryl iodides and bromides. The energy barrier is sensitive to the electronic properties of the aryl halide and the steric bulk of the phosphine (B1218219) ligands on palladium. nih.gov |

| Nucleophilic Displacement | A two-step process involving nucleophilic attack of the Pd(0) complex on the aryl halide, leading to a charged intermediate, followed by halide dissociation. | Can be competitive, especially for electron-deficient aryl halides and with certain ligand systems. nih.gov |

Following oxidative addition, the transmetalation step involves the transfer of the 6-methyl-2-pyridyl group from the zinc atom to the palladium center, displacing the halide. This is a crucial step where the organozinc reagent enters the catalytic cycle. Computational studies on the Negishi coupling have revealed that the transmetalation can proceed through various transition states, often involving a bridging halide or solvent molecules.

A theoretical investigation into the Negishi coupling mechanism highlighted the possibility of a second transmetalation step, which can compete with reductive elimination. researchgate.net This second transmetalation involves the reaction of the diorganopalladium(II) intermediate with another molecule of the organozinc reagent, which can lead to the formation of homocoupling byproducts. researchgate.net

| Transmetalation Step | Description | Computational Findings |

|---|---|---|

| First Transmetalation | Transfer of the 6-methyl-2-pyridyl group from zinc to the [Ar-Pd(II)-X] complex. | The energy barrier for this step is influenced by the nature of the halide on zinc and palladium, as well as by coordinating solvent molecules. |

| Second Transmetalation (Competitive) | Reaction of the [Ar-Pd(II)-(6-methyl-2-pyridyl)] intermediate with another molecule of 6-Methyl-2-pyridylzinc bromide. | This can lead to the formation of a bis(6-methyl-2-pyridyl)palladium(II) complex, which upon reductive elimination would yield a homocoupled bipyridine. The competition between this pathway and the desired reductive elimination is a key factor in determining product selectivity. researchgate.net |

The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate, which forms the C-C bond of the final product and regenerates the Pd(0) catalyst. This step is often the product-forming and rate-determining step. Computational studies have shown that the geometry of the diorganopalladium(II) complex is critical, with reductive elimination generally occurring from a cis-isomeric form. nih.gov

The electronic nature of the coupling partners and the steric bulk of the ancillary ligands significantly impact the energy barrier of this step. berkeley.eduberkeley.edu For instance, electron-donating groups on the aryl moieties can facilitate reductive elimination. nih.gov

| Feature | Influence on Reductive Elimination | Supporting Computational Evidence |

|---|---|---|

| Geometry | Reductive elimination is favored from a cis-complex where the two organic groups are adjacent. | DFT calculations consistently show lower activation energies for reductive elimination from cis-isomers compared to trans-isomers. |

| Ligand Effects | Bulky and electron-donating ligands on the palladium center can accelerate reductive elimination by promoting a more compact transition state. berkeley.edu | Studies on various phosphine ligands have quantified the steric and electronic contributions to the activation barrier. berkeley.edu |

| Electronic Effects of Coupling Partners | The rate of reductive elimination is sensitive to the electronic properties of the groups being coupled. Electron-donating groups on one partner and electron-withdrawing groups on the other can facilitate the process. nih.govrsc.org | Hammett analysis combined with DFT calculations can correlate reaction rates with the electronic parameters of the substituents. nih.gov |

Understanding Regioselectivity and Chemoselectivity

In reactions involving polyfunctionalized substrates, regioselectivity (the preference for reaction at one position over another) and chemoselectivity (the preference for reaction with one functional group over another) are of paramount importance. Computational studies can predict and rationalize these selectivities by comparing the activation energy barriers for different possible reaction pathways.

For a substrate containing multiple halide atoms, computational models can determine the most likely site of initial oxidative addition by comparing the transition state energies for C-X bond cleavage at each position. rsc.org The presence of the nitrogen atom and the methyl group in 6-Methyl-2-pyridylzinc bromide can also direct the reactivity in specific ways, a factor that can be quantitatively assessed through computational analysis.

Role of Electronic and Steric Effects of the Methyl Group

The methyl group at the 6-position of the pyridine (B92270) ring in 6-Methyl-2-pyridylzinc bromide exerts both electronic and steric effects that modulate its reactivity.

Electronic Effects: The methyl group is an electron-donating group. This increases the electron density on the pyridine ring, which can have several consequences. An increase in electron density at the carbon atom bound to zinc can enhance its nucleophilicity, potentially accelerating the transmetalation step.

| Effect of 6-Methyl Group | Impact on Reactivity | Computational Insights |

|---|---|---|

| Electronic (Inductive Effect) | Increases electron density on the pyridine ring, enhancing the nucleophilicity of the C-Zn bond. | Can lead to a lower activation barrier for the transmetalation step. |

| Steric Hindrance | Can hinder the approach to the palladium center during transmetalation and influence the geometry of the diorganopalladium(II) intermediate. rsc.org | May increase the energy of the transmetalation transition state but could also promote a faster reductive elimination by inducing strain in the intermediate complex. nih.govmdpi.com |

Advanced Synthetic Applications and Derivatives of 6 Methyl 2 Pyridylzinc Bromide

Synthesis of Substituted Pyridines and Bipyridines

The construction of pyridine (B92270) and bipyridine frameworks is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry. 6-Methyl-2-pyridylzinc bromide has proven to be a valuable precursor in the synthesis of these important molecular scaffolds.

Formation of Unsymmetrical 2,2'-Bipyridines

Unsymmetrically substituted 2,2'-bipyridines are crucial ligands in the development of metal complexes with tailored electronic and photophysical properties. The Negishi cross-coupling reaction is a powerful method for the synthesis of these compounds, and 6-Methyl-2-pyridylzinc bromide is an excellent coupling partner in these reactions. mdpi.comnih.govresearchgate.netorgsyn.org The reaction involves the palladium-catalyzed coupling of the organozinc reagent with a variety of halopyridines or pyridyl triflates. mdpi.comorgsyn.org This methodology allows for the efficient and high-yield synthesis of a diverse range of unsymmetrical bipyridines. nih.govnih.gov

The versatility of the Negishi coupling allows for the introduction of various substituents onto the bipyridine framework, as the reaction tolerates a wide range of functional groups. orgsyn.org This enables the fine-tuning of the steric and electronic properties of the resulting ligands.

Below is a table summarizing the Negishi cross-coupling of 6-Methyl-2-pyridylzinc bromide with various 2-halopyridines to yield unsymmetrical 2,2'-bipyridines.

| 2-Halopyridine Partner | Product | Yield (%) | Catalyst |

| 2-Bromopyridine | 6-Methyl-2,2'-bipyridine (B1582009) | 85 | Pd(PPh₃)₄ |

| 2-Chloro-4-methylpyridine | 4,6'-Dimethyl-2,2'-bipyridine | 78 | Pd(dba)₂/XPhos |

| 2-Bromo-5-ethylpyridine | 5-Ethyl-6'-methyl-2,2'-bipyridine | 81 | PdCl₂(dppf) |

| 2-Iodo-4-methoxypyridine | 4-Methoxy-6'-methyl-2,2'-bipyridine | 88 | Pd(OAc)₂/SPhos |

This table is a representative example based on typical yields for Negishi coupling reactions and is for illustrative purposes.

Synthesis of Terpyridines and Higher Oligopyridines

The synthesis of terpyridines and higher oligopyridines, which are essential in supramolecular chemistry and materials science, can be achieved through multi-step synthetic sequences that may originate from 6-methyl-2,2'-bipyridine, a direct product of 6-Methyl-2-pyridylzinc bromide. nih.govacs.org One common strategy involves the functionalization of the methyl group of 6-methyl-2,2'-bipyridine, followed by a subsequent cross-coupling reaction to introduce an additional pyridine ring.

For instance, the radical bromination of 6-methyl-2,2'-bipyridine with N-bromosuccinimide (NBS) yields 6-(bromomethyl)-2,2'-bipyridine (B3182486). This versatile intermediate can then undergo a variety of coupling reactions. A plausible route to a terpyridine derivative involves the conversion of 6-(bromomethyl)-2,2'-bipyridine to a new organometallic species, such as a phosphonium (B103445) salt or an organozinc reagent, followed by a palladium-catalyzed cross-coupling with a halopyridine.

Alternatively, Stille-type cross-coupling procedures have been effectively utilized to prepare a variety of functionalized 2,2':6',2''-terpyridines. nih.gov This approach offers a modular design principle for creating multifunctionalized compounds. nih.gov While direct synthesis from 6-Methyl-2-pyridylzinc bromide is less common, its derivative, 6-methyl-2,2'-bipyridine, serves as a key precursor in these multi-step syntheses.

Preparation of Complex Organic Molecules

The utility of 6-Methyl-2-pyridylzinc bromide extends beyond the synthesis of simple pyridyl and bipyridyl systems. It serves as a valuable starting material for the construction of more intricate and functionally diverse organic molecules.

Functionalized Intermediates for Downstream Synthesis

The product of the Negishi coupling, 6-methyl-2,2'-bipyridine, can be readily converted into a variety of functionalized intermediates that are valuable for further synthetic transformations. orgsyn.org A key transformation is the halogenation of the methyl group to produce 6-(halomethyl)-2,2'-bipyridines. acs.org For example, reaction with N-bromosuccinimide (NBS) provides 6-(bromomethyl)-2,2'-bipyridine in high yield.

These halomethyl derivatives are highly reactive electrophiles and can participate in a range of nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, ethers, thioethers, and phosphines, leading to the synthesis of novel ligands with tailored coordination properties. For instance, reaction with primary or secondary amines yields aminomethyl-substituted bipyridines, which can act as multidentate ligands for various metal ions.

The following table illustrates some downstream synthetic applications of 6-(bromomethyl)-2,2'-bipyridine:

| Reagent | Product | Application |

| Triphenylphosphine | (6-(2,2'-bipyridinyl)methyl)triphenylphosphonium bromide | Wittig reagent for olefination |

| Sodium azide | 6-(Azidomethyl)-2,2'-bipyridine | Precursor for triazole synthesis via click chemistry |

| Potassium thioacetate | S-((2,2'-Bipyridin-6-yl)methyl) ethanethioate | Precursor for thiol-containing ligands |

| Diethylamine | 6-((Diethylamino)methyl)-2,2'-bipyridine | Chelating ligand for metal catalysis |

This table provides examples of potential downstream products and their applications.

Building Blocks for Polyfunctional Systems

The rigid and predictable coordination geometry of the 2,2'-bipyridine (B1663995) unit makes it an excellent building block for the construction of polyfunctional systems and supramolecular assemblies. orgsyn.org The derivatives of 6-Methyl-2-pyridylzinc bromide, particularly functionalized 6-methyl-2,2'-bipyridines, can be incorporated into larger molecular architectures to create systems with specific functions, such as molecular recognition, catalysis, or light-harvesting.

For example, bipyridine-containing ligands are widely used in the self-assembly of metal-organic cages and other supramolecular structures. researchgate.netsemanticscholar.org The methyl group in the 6-position can be used as a handle to attach the bipyridine unit to other molecular components, allowing for the construction of complex, multi-component systems. A 6-methyl-2,2'-bipyridine ligand, when combined with appropriate metal ions and other organic linkers, can direct the formation of discrete, hollow, and roughly spherical cage-like structures. researchgate.net These cages can encapsulate guest molecules, leading to applications in drug delivery and molecular sensing. researchgate.net

Applications in Materials Science

The unique photophysical and electronic properties of bipyridine and terpyridine metal complexes have led to their extensive use in materials science. Derivatives of 6-Methyl-2-pyridylzinc bromide are finding applications in the development of novel functional materials, including polymers and metal-organic frameworks (MOFs).

Bipyridine-containing polymers have been investigated for a variety of applications, including as chemosensors, catalysts, and materials for gas capture and storage. nih.gov For instance, a polyaminal-based polymer network synthesized from a [2,2'-Bipyridine]-5,5'-dicarbaldehyde has shown promise for CO₂ capture. nih.gov The incorporation of the bipyridine unit into the polymer backbone provides sites for metal coordination and introduces polarity, which can enhance the material's affinity for CO₂. While this example does not directly use a 6-methyl derivative, it highlights the potential of incorporating functionalized bipyridine units, which can be synthesized from 6-Methyl-2-pyridylzinc bromide, into porous organic polymers.

The properties of such bipyridine-based polymer networks are summarized in the table below:

| Property | Value |

| BET Surface Area | 160.7 m²/g |

| CO₂ Uptake (273 K) | 1.02 mmol/g |

| CO₂ Uptake (298 K) | 0.71 mmol/g |

Data from a study on a polyaminal-based polymer network incorporating a bipyridine moiety. nih.gov

Furthermore, the ability to introduce functional groups onto the bipyridine scaffold via the 6-methyl position allows for the tuning of the properties of the resulting materials. For example, the incorporation of bipyridine units into the side chains of polymers can lead to materials with interesting photoluminescent or redox properties upon metal coordination.

Synthesis of Ligands for Transition Metal Complexes

6-Methyl-2-pyridylzinc bromide is a valuable organozinc reagent, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex organic molecules. Its most prominent application in this context is the synthesis of substituted bipyridine and terpyridine ligands, which are fundamental building blocks in coordination chemistry. orgsyn.org These ligands are crucial for forming stable complexes with a wide range of transition metals. researchgate.netmdpi.com

The Negishi cross-coupling reaction is the principal method for this transformation, pairing the pyridylzinc reagent with a suitable halo-pyridine or another halogenated heterocycle. orgsyn.orgwikipedia.org This reaction is favored for its high yields, mild reaction conditions, and remarkable tolerance of various functional groups, including esters, ketones, and amines. orgsyn.orgnih.govorganic-chemistry.org The catalyst is typically a palladium(0) species, often generated in situ, with various phosphine (B1218219) ligands being employed to facilitate the reaction. wikipedia.orgresearchgate.net For instance, the coupling of 6-methyl-2-pyridylzinc bromide with a 2-halopyridine derivative in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) efficiently yields a 6-methyl-2,2'-bipyridine. orgsyn.orgnih.gov

The versatility of the Negishi coupling allows for the creation of a diverse library of ligands. By choosing different coupling partners, chemists can synthesize unsymmetrical bipyridines and more complex polypyridine systems. orgsyn.org Terpyridine derivatives, known for their strong binding affinity with many metal ions, are also commonly prepared using this method. orgsyn.org The resulting ligands are subsequently used to create transition metal complexes with tailored electronic, optical, and catalytic properties. researchgate.netresearchgate.netnih.gov

| Reactant A | Reactant B (Example) | Catalyst System (Example) | Product Type | Significance |

|---|---|---|---|---|

| 6-Methyl-2-pyridylzinc bromide | 2-Bromopyridine | Pd(PPh3)4 | 6-Methyl-2,2'-bipyridine | Bidentate ligand for catalysis and materials science. orgsyn.orgwikipedia.org |

| 6-Methyl-2-pyridylzinc bromide | 2,6-Dibromopyridine | Pd(dba)2 / XPhos | 2-(6-Methylpyridin-2-yl)-6-bromopyridine | Intermediate for terpyridine synthesis. nih.gov |

| 6-Methyl-2-pyridylzinc bromide | 2-Chloroisonicotinonitrile | Palladium/Phosphine Ligand | Unsymmetrical 2,2'-bipyridine | Ligand with tailored electronic properties. nih.gov |

Components for Optoelectronic Devices

The ligands synthesized using 6-methyl-2-pyridylzinc bromide serve as critical precursors for components in advanced optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.netdntb.gov.ua While the organozinc compound itself is not a direct component, the bipyridine and polypyridine structures it helps create are integral to the function of these devices. acs.org

In OLEDs, materials based on bipyridine ligands can function as hole-transporting materials (HTMs), electron-transporting materials (ETMs), or as part of the emissive layer (EML). semanticscholar.orgmdpi.com The performance of an OLED, including its efficiency, color purity, and operational lifetime, is highly dependent on the properties of these organic semiconductor layers. mdpi.com The incorporation of pyridine and bipyridine units into larger molecular architectures allows for the tuning of crucial properties such as energy levels (HOMO/LUMO), charge carrier mobility, and thermal stability. semanticscholar.org

For example, hole-transporting materials incorporating functionalized pyridine units derived from coupling reactions have been developed. semanticscholar.org These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer, which is essential for achieving balanced charge recombination and high electroluminescence efficiency. mdpi.com Furthermore, transition metal complexes formed with bipyridine ligands are often used as phosphorescent emitters in the EML of OLEDs, enabling the harvesting of both singlet and triplet excitons and leading to high internal quantum efficiencies. researchgate.net The ability to systematically modify the ligand structure, starting from precursors like 6-methyl-2-pyridylzinc bromide, provides a powerful tool for designing new materials for next-generation displays and lighting. mdpi.com

| Component Type | Role in OLED | Key Property Tuned by Ligand Structure | Example Material Class |

|---|---|---|---|

| Hole-Transporting Material (HTM) | Facilitates hole injection and transport from anode to EML. mdpi.com | HOMO energy level, hole mobility, thermal stability. semanticscholar.org | Pyrene-Pyridine derivatives. semanticscholar.org |

| Emissive Layer (EML) Component | Site of electron-hole recombination to produce light. mdpi.com | Emission color, phosphorescence efficiency, excited state lifetime. researchgate.net | Transition metal complexes with bipyridine ligands. researchgate.net |

| Electron-Transporting Material (ETM) | Facilitates electron injection and transport from cathode to EML. mdpi.com | LUMO energy level, electron mobility. | Metal complexes with polypyridine ligands. |

Reagent in Medicinal Chemistry Research

In medicinal chemistry, 6-methyl-2-pyridylzinc bromide is a valuable building block for the synthesis of pharmacologically active compounds. The substituted pyridine motif is a common feature in many approved drugs and clinical candidates, making reagents that can efficiently introduce this group highly sought after. nih.gov The Negishi coupling provides a reliable method for incorporating the 6-methyl-2-pyridyl moiety into complex molecular scaffolds, aiding in drug discovery and development. researchgate.netnih.gov

A significant area of application is in the development of small molecule kinase inhibitors, a major class of targeted cancer therapies. ed.ac.uk The molecular architecture of many kinase inhibitors includes heterocyclic cores, and the strategic placement of substituents like a methyl-pyridine group can be critical for achieving high potency and selectivity. mdpi.com The "magic methyl" effect, where the addition of a single methyl group dramatically improves a compound's pharmacokinetic or pharmacodynamic properties, is a well-documented phenomenon in drug discovery. nih.gov Using 6-methyl-2-pyridylzinc bromide allows researchers to explore this effect by readily synthesizing analogs that would be difficult to access through other means.

The functional group tolerance of the Negishi reaction is particularly advantageous in medicinal chemistry, as it allows the coupling to proceed without the need for extensive protecting group strategies on complex intermediates. nih.govorganic-chemistry.org This streamlines the synthesis of compound libraries for structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds into viable drug candidates. nih.gov

| Target Compound Class | Therapeutic Area | Role of 6-Methyl-2-pyridyl Moiety | Synthetic Advantage of Using the Reagent |

|---|---|---|---|

| Kinase Inhibitors | Oncology, Inflammatory Diseases | Can interact with specific amino acid residues in the kinase active site to enhance potency or selectivity. ed.ac.ukmdpi.com | Facilitates rapid synthesis of analogs for SAR studies. nih.gov |

| STAT1-Signaling Inhibitors | Immunosuppression | Forms part of the core bipyridine structure of compounds like Caerulomycin C. nih.gov | High-yield construction of the key bipyridine scaffold. nih.gov |

| CNS-Active Agents | Neurology, Psychiatry | Modulates properties like receptor binding affinity and metabolic stability. nih.gov | Tolerates a wide range of functional groups present in complex neural receptor ligands. nih.gov |

Methodological Developments and Process Intensification

Optimization of Reaction Conditions (Temperature, Solvent Effects)